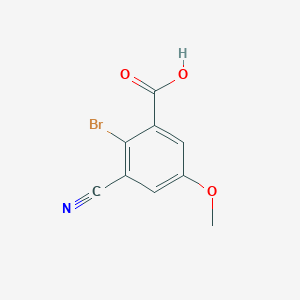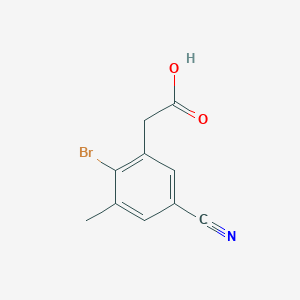
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate
Descripción general
Descripción
Ethyl 5-(2-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate (ETTC) is a compound of interest for its potential use in scientific research and laboratory experiments. It is a derivative of thiadiazole, a heterocyclic compound with a five-membered ring, and is composed of an ethyl group and a trifluoromethylphenyl group connected to the sulfur atom of the thiadiazole ring. This compound has been studied for its potential applications in various fields, including biochemical and physiological research, due to its unique properties.
Aplicaciones Científicas De Investigación
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been studied for its potential applications in various fields, including biochemical and physiological research. It has been found to be useful for studying the effects of oxidative stress, as well as for investigating the mechanisms of action of drugs and other compounds. It has also been used to study the effects of environmental pollutants on cells and organisms. In addition, Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been used to study the effects of inflammation and oxidative damage on cells and tissues.
Mecanismo De Acción
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been found to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can cause oxidative stress. It has been found to bind to and inhibit the activity of NADPH oxidase, an enzyme involved in the production of ROS. In addition, Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been found to bind to and inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation.
Biochemical and Physiological Effects
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been found to exhibit a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, as well as to reduce the production of ROS and RNS. In addition, it has been found to reduce the production of prostaglandins, which are molecules involved in inflammation. Furthermore, Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has been found to have anti-cancer and anti-tumor properties, as well as to have anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments is that it is relatively easy to synthesize and use. In addition, it is relatively non-toxic and has been found to be effective in a variety of biochemical and physiological studies. However, there are some limitations to using Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions for Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate include further investigation into its anti-cancer and anti-tumor properties, as well as its potential use in treating diabetes and other diseases. In addition, further research into its mechanism of action and its potential applications in drug development and environmental studies is warranted. Finally, further studies into its stability and solubility are needed in order to better understand its potential use in laboratory experiments.
Propiedades
IUPAC Name |
ethyl 5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)10-17-16-9(20-10)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJWEUVDMYLNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















